Cas no 1622903-72-3 (benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate)
benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- benzyl cis-N-[3-(methylamino)cyclobutyl]carbamate
- 1201825-73-1
- benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate
- SB18316
- N-[trans-3-(methylamino)cyclobutyl]carbamic acid phenylmethyl ester
- DB-209875
- benzyl N-[(1r,3r)-3-(methylamino)cyclobutyl]carbamate
- starbld0046071
- SCHEMBL25829252
- Benzyl 3-(methylamino)cyclobutylcarbamate
- MFCD23699319
- 1622903-72-3
- trans-N1-Cbz-N3-methylcyclobutane-1,3-diamine
- AKOS015850946
- CS-0310158
- PS-16978
- AT11666
- 1353501-22-0
- Rel-benzyl ((1r,3r)-3-(methylamino)cyclobutyl)carbamate
- SY322200
- MFCD33022265
- AT11668
- AKOS005265124
- Benzyl [3-(methylamino)cyclobutyl]carbamate
- BENZYL N-[(1S,3S)-3-(METHYLAMINO)CYCLOBUTYL]CARBAMATE
- N-[cis-3-(methylamino)cyclobutyl]carbamic acid phenylmethyl ester
- PS-18656
- DB-415879
- SY344256
- benzyl N-[3-(methylamino)cyclobutyl]carbamate
- BYB82573
- (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester
- DB-209876
- Benzyl (3-(methylamino)cyclobutyl)carbamate
- CS-0372313
- D96941
- Benzyltrans-N-[3-(methylamino)cyclobutyl]carbamate
- cis-1-(Cbz-amino)-3-(methylamino)cyclobutane
- CIS-BENZYL (3-(METHYLAMINO)CYCLOBUTYL)CARBAMATE
- benzyl trans-N-[3-(methylamino)cyclobutyl]carbamate
- Benzyl (cis-3-(methylamino)cyclobutyl)carbamate
- DTXSID20676509
-
- MDL: MFCD33022265
- Inchi: 1S/C13H18N2O2/c1-14-11-7-12(8-11)15-13(16)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3,(H,15,16)/t11-,12-
- InChI Key: DRROTPCCFFMHNX-HAQNSBGRSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)N[C@@H]1C[C@@H](NC)C1
Computed Properties
- Exact Mass: 234.136827821g/mol
- Monoisotopic Mass: 234.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 50.4Ų
benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1007339-100mg |
benzyl trans-N-[3-(methylamino)cyclobutyl]carbamate |
1622903-72-3 | 97% | 100mg |
$205 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007339-250MG |
benzyl trans-N-[3-(methylamino)cyclobutyl]carbamate |
1622903-72-3 | 97% | 250mg |
$325 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007339-500MG |
benzyl trans-N-[3-(methylamino)cyclobutyl]carbamate |
1622903-72-3 | 97% | 500mg |
$455 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007339-1G |
benzyl trans-N-[3-(methylamino)cyclobutyl]carbamate |
1622903-72-3 | 97% | 1g |
$650 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007339-5G |
benzyl trans-N-[3-(methylamino)cyclobutyl]carbamate |
1622903-72-3 | 97% | 5g |
$1955 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007339-10G |
benzyl trans-N-[3-(methylamino)cyclobutyl]carbamate |
1622903-72-3 | 97% | 10g |
$3260 | 2024-07-21 | |
| Chemenu | CM1017518-250mg |
benzyl trans-N-[3-(methylamino)cyclobutyl]carbamate |
1622903-72-3 | 95%+ | 250mg |
$360 | 2022-12-31 | |
| Chemenu | CM1017518-500mg |
benzyl trans-N-[3-(methylamino)cyclobutyl]carbamate |
1622903-72-3 | 95%+ | 500mg |
$600 | 2022-12-31 | |
| Chemenu | CM1017518-1g |
benzyl trans-N-[3-(methylamino)cyclobutyl]carbamate |
1622903-72-3 | 95%+ | 1g |
$900 | 2022-12-31 | |
| Chemenu | CM1017518-5g |
benzyl trans-N-[3-(methylamino)cyclobutyl]carbamate |
1622903-72-3 | 95%+ | 5g |
$2700 | 2022-12-31 |
benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate Suppliers
benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate
Benzyl ((1S,3S)-3-(Methylamino)cyclobutyl)carbamate (CAS No. 1622903-72-3): A Comprehensive Overview
Benzyl ((1S,3S)-3-(Methylamino)cyclobutyl)carbamate (CAS No. 1622903-72-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique cyclobutyl structure and carbamate functional group, is widely studied for its potential applications in drug development and medicinal chemistry. The (1S,3S)-stereochemistry of the molecule further enhances its relevance in enantioselective synthesis, making it a valuable intermediate for chiral drug candidates.
The molecular structure of benzyl ((1S,3S)-3-(methylamino)cyclobutyl)carbamate includes a cyclobutane ring, which is less common than cyclohexane or cyclopentane rings in organic chemistry, offering distinct reactivity and stability profiles. The presence of both methylamino and carbamate groups allows for versatile chemical modifications, enabling researchers to tailor the compound for specific applications. Recent studies highlight its role in the synthesis of protease inhibitors and other bioactive molecules, aligning with the growing demand for targeted therapeutics in the pharmaceutical industry.
One of the key advantages of benzyl ((1S,3S)-3-(methylamino)cyclobutyl)carbamate is its compatibility with modern synthetic techniques such as flow chemistry and catalyzed asymmetric synthesis. These methods are increasingly popular due to their efficiency and sustainability, addressing the pharmaceutical sector's focus on green chemistry and reduced environmental impact. Researchers are also exploring its potential in peptide mimetics, a hot topic in drug discovery, as it mimics natural peptide structures while offering improved metabolic stability.
From a commercial perspective, the demand for CAS No. 1622903-72-3 is rising, particularly among contract research organizations (CROs) and academic labs specializing in medicinal chemistry. Its applications extend to high-throughput screening and fragment-based drug design, two areas gaining traction due to advancements in artificial intelligence (AI)-driven drug discovery. The compound's chiral purity and scalability make it a preferred choice for projects requiring enantiomerically pure intermediates.
In addition to its pharmaceutical uses, benzyl ((1S,3S)-3-(methylamino)cyclobutyl)carbamate is also investigated for its potential in material science. Its rigid cyclobutyl core and functional groups offer opportunities for designing novel polymers and coatings with tailored properties. This interdisciplinary appeal underscores its versatility and aligns with the trend toward multifunctional materials in industrial applications.
Safety and handling of CAS No. 1622903-72-3 follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper storage conditions—such as protection from moisture and light—are recommended to maintain its stability. Researchers frequently inquire about its solubility and reaction conditions, which are well-documented in recent literature, facilitating its adoption in diverse synthetic workflows.
Looking ahead, the compound's role in precision medicine and personalized therapeutics is expected to expand, driven by the need for more effective and safer drugs. Its structural features make it a promising candidate for addressing challenges in drug resistance and selective targeting, topics of high interest in contemporary biomedical research. As synthetic methodologies evolve, benzyl ((1S,3S)-3-(methylamino)cyclobutyl)carbamate is poised to remain a key player in innovative chemical solutions.
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